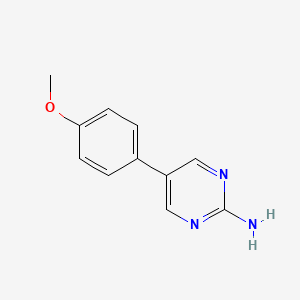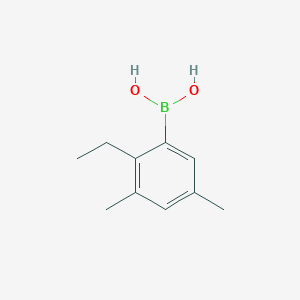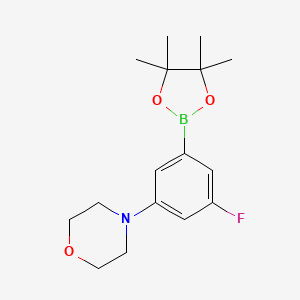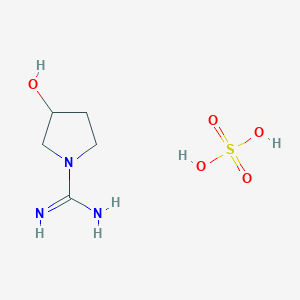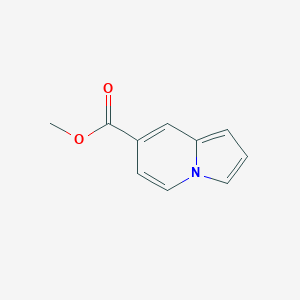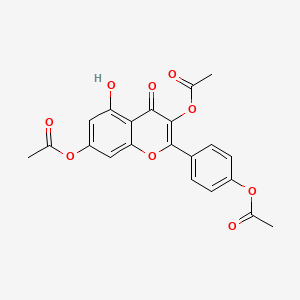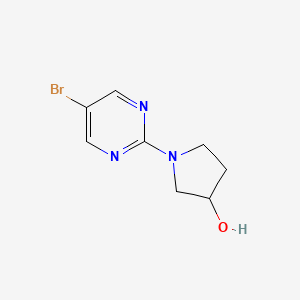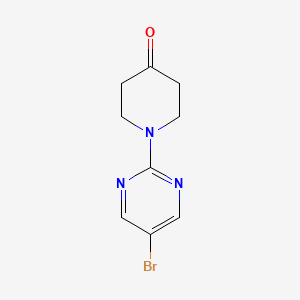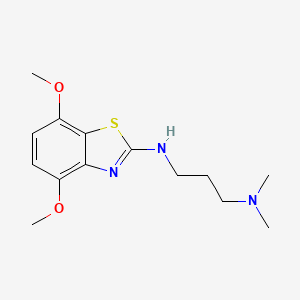
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Vue d'ensemble
Description
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known as DMBT, is a fluorescent probe used to detect reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and are implicated in a range of diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. DMBT has been extensively studied for its ability to detect and quantify ROS in vitro and in vivo, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine works by reacting with ROS to produce a fluorescent product that can be detected using spectroscopy. The mechanism of this reaction is complex and involves the transfer of electrons between the ROS and the N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine molecule. The resulting fluorescent product can be used to quantify the amount of ROS in a sample, providing valuable information about oxidative stress in biological systems.
Effets Biochimiques Et Physiologiques
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has no known biochemical or physiological effects on cells or organisms. It is a non-toxic molecule that is rapidly cleared from the body, making it safe for use in a variety of experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several advantages as a tool for studying ROS in biological systems. It is highly sensitive and can detect ROS at low concentrations, making it useful for studying subtle changes in oxidative stress. It is also relatively easy to use and can be adapted to a variety of experimental settings. However, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has some limitations, including its relatively short half-life and the need for specialized equipment to detect and quantify the fluorescent product.
Orientations Futures
There are many potential future directions for research involving N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. One area of interest is the development of new antioxidant therapies based on the detection of ROS using N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. Researchers are also exploring the use of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine in the study of aging and age-related diseases, as well as the role of ROS in the development of cancer and other diseases. Finally, there is interest in developing new fluorescent probes based on the N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine molecule that can detect other reactive molecules in biological systems.
Applications De Recherche Scientifique
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has been used extensively in scientific research to detect and quantify ROS in a variety of biological systems. It has been used to study the role of ROS in cancer, cardiovascular disease, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has also been used to study the effects of environmental toxins on ROS production and to develop new antioxidant therapies.
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)9-5-8-15-14-16-12-10(18-3)6-7-11(19-4)13(12)20-14/h6-7H,5,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOPJRDNXGUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=CC(=C2S1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



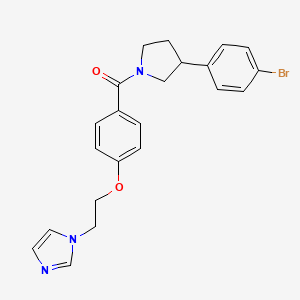

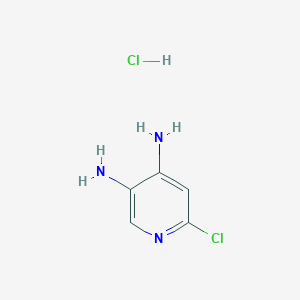
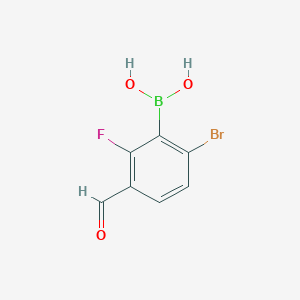
![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)
